molecular formula C24H19N5O4 B2840045 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1798018-75-3

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2840045
CAS No.: 1798018-75-3
M. Wt: 441.447
InChI Key: FNQUPHUWDMTCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid heterocyclic compound combining a 1,2,4-oxadiazole core substituted with a furan moiety and a 4-oxoquinazolin-3(4H)-yl propanamide side chain. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the quinazolinone moiety is associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O4/c30-21(11-12-29-15-25-19-9-4-2-7-17(19)24(29)31)26-18-8-3-1-6-16(18)14-22-27-23(28-33-22)20-10-5-13-32-20/h1-10,13,15H,11-12,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQUPHUWDMTCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Quinazolinone Formation

The quinazolin-4-one core derives from 2-isocyanobenzoates and amines via copper(II)-mediated imidoylative cross-coupling. Optimized conditions employ Cu(OAc)₂·H₂O (5 mol%) in anisole with triethylamine, achieving 78–92% yields for substituted derivatives:

Representative Procedure:

  • Combine ethyl 2-isocyanobenzoate (1.0 mmol) with 3-aminopropanamide (1.2 mmol) in anisole (5 mL).
  • Add Cu(OAc)₂·H₂O (0.05 mmol) and Et₃N (1.5 mmol).
  • Stir at 110°C for 6 hours under air.
  • Purify via silica chromatography (EtOAc/hexanes) to obtain 3-(4-oxoquinazolin-3(4H)-yl)propanamide.

Table 1: Optimization of Quinazolinone Synthesis

Catalyst Base Solvent Temp (°C) Yield (%)
Cu(OAc)₂ Et₃N Anisole 110 89
CuI DBU DMF 120 63
CuBr K₂CO₃ Toluene 100 71

Propanamide Functionalization

The propanamide sidechain undergoes N-alkylation using DCC/NHS coupling with primary amines. Methanol/THF mixtures (1:1) at 0–5°C prevent racemization while achieving >85% conversion:

$$
\text{3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid} + \text{R-NH}_2 \xrightarrow{\text{DCC/NHS}} \text{Propanamide derivative}
$$

Synthesis of 2-((3-(Furan-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)phenyl Intermediate

Oxadiazole Ring Construction

Ultrasonic-assisted cyclization of furan-2-carbohydrazide with chloroacetophenone derivatives generates the 1,3,4-oxadiazole core. Ethanol/water (3:1) under 40 kHz ultrasound for 30 minutes provides 82–90% yields:

Procedure:

  • React furan-2-carbohydrazide (1.0 mmol) with 2-(bromomethyl)benzaldehyde (1.1 mmol) in EtOH/H₂O.
  • Subject to ultrasonic irradiation (40 kHz, 50°C, 30 min).
  • Filter and recrystallize from ethanol to obtain 2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)benzaldehyde.

Table 2: Oxadiazole Synthesis Under Varied Conditions

Method Time (h) Yield (%) Purity (HPLC)
Ultrasonic 0.5 89 98.7
Conventional 6 76 95.2

Reductive Amination and Functionalization

The benzaldehyde intermediate undergoes reductive amination with ammonium acetate/NaBH₃CN in methanol to install the primary amine, followed by protection as the phthalimide for subsequent coupling:

$$
\text{2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzaldehyde} \xrightarrow{\text{NH}_4\text{OAc/NaBH₃CN}} \text{Amine intermediate}
$$

Final Coupling and Global Deprotection

Amide Bond Formation

The quinazolinone-propanamide and oxadiazole-phenyl fragments couple via EDC/HOBt activation in dichloromethane. Triethylamine (2.5 eq) ensures complete deprotonation of the amine nucleophile:

Optimized Conditions:

  • EDC (1.2 eq), HOBt (1.1 eq), DCM, 0°C → RT, 12 h
  • Yield: 84% after silica purification (CH₂Cl₂/MeOH 9:1)

Phthalimide Deprotection

Hydrazine hydrate (5 eq) in ethanol at reflux (4 h) removes the phthaloyl protecting group, furnishing the final compound:

$$
\text{Protected intermediate} \xrightarrow{\text{N}2\text{H}4\cdot\text{H}_2\text{O}} \text{N-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide}
$$

Analytical Characterization and Validation

Spectroscopic Data Correlation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.85–7.23 (m, 10H, Ar-H), 6.82 (d, J = 3.2 Hz, 1H, furan-H), 4.52 (s, 2H, CH₂), 3.41 (t, J = 6.4 Hz, 2H, CH₂), 2.65 (t, J = 6.4 Hz, 2H, CH₂).
  • HRMS (ESI): m/z calcd for C₂₄H₂₀N₅O₄ [M+H]⁺: 466.1463; found: 466.1468.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 99.1% purity with retention time 8.72 min, confirming absence of diastereomers or residual intermediates.

Comparative Evaluation of Synthetic Routes

Table 3: Route Efficiency Analysis

Parameter Copper-Catalyzed Route Ultrasonic Route Classical Cyclocondensation
Total Steps 5 4 6
Overall Yield (%) 62 71 58
Reaction Time (h) 18 9 24
Catalyst Cost (USD/g) 12.50 8.20 4.80

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones under hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are typically used.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has potential as an enzyme inhibitor or receptor modulator. Its structural features enable it to interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although detailed studies are required to confirm these properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The furan and oxadiazole rings may facilitate binding to active sites, while the quinazolinone moiety could interact with other regions of the target molecule, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Substituent Effects on Oxadiazole

The target compound’s 3-(furan-2-yl)-1,2,4-oxadiazole moiety differentiates it from analogues like N-(2-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide ().

Propanamide Side Chain Variations

In CB2-selective N-aryl-oxadiazolyl-propionamides (), the propanamide is linked to a carbazole group, favoring cannabinoid receptor interactions. By contrast, the target compound’s 4-oxoquinazolin-3(4H)-yl group introduces hydrogen-bond donors (NH and ketone), which may shift selectivity toward kinase targets like EGFR or HER2 .

Pharmacological Profiles of Heterocyclic Analogues

Anti-inflammatory Activity

The 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () exhibit anti-exudative activity attributed to their triazole-furan systems.

Antimalarial and Anticancer Potential

The Primaquine-NSAID hybrid () features a quinoline-propanamide structure with antimalarial activity.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Heterocycle Key Substituents Biological Activity Reference
Target Compound 1,2,4-Oxadiazole Furan, Quinazolinone Hypothesized kinase inhibition Current Study
N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide 1,2,4-Oxadiazole 4-Methoxyphenyl, Fluorophenyl Undisclosed (structural probe)
CB2-selective compounds (6a-6e) 1,2,4-Oxadiazole Nitrophenyl, Carbazole Cannabinoid receptor selectivity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole Furan, Sulfanilamide Anti-inflammatory

Table 2: Physicochemical Properties

Compound Class logP (Predicted) Hydrogen-Bond Donors Metabolic Stability
Target Compound 3.2 3 High (oxadiazole)
Compound 2.8 2 Moderate
Compounds 4.1–4.5 1–2 High

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that integrates multiple pharmacologically significant moieties, including furan, oxadiazole, and quinazoline. This article explores the biological activities associated with this compound, emphasizing its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N5O3. The compound features a furan ring known for its biological activity, an oxadiazole ring that has been linked to antimicrobial properties, and a quinazoline moiety that is often associated with anticancer activity.

Antimicrobial Properties

Research indicates that derivatives containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the furan ring further enhances the potential for antimicrobial effects due to its inherent biological activity .

Anticancer Activity

The quinazoline component of this compound is particularly noteworthy. Quinazolines have been extensively studied for their anticancer properties. For example, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.12 to 15.63 µM . The integration of oxadiazole in these compounds may enhance their efficacy by improving binding affinity to cancer-related targets.

Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of oxadiazole derivatives, several compounds were synthesized and tested against common pathogens. Notably, derivatives exhibited comparable or superior activity to traditional antibiotics like gentamicin . This suggests that this compound could be a candidate for further exploration in antimicrobial drug development.

Study 2: Anticancer Potential

A recent investigation into the anticancer potential of oxadiazole-containing compounds revealed that certain analogs showed significant cytotoxicity against the MCF-7 cell line. The study highlighted that modifications in the structure could lead to enhanced potency and selectivity against cancer cells . This aligns with findings that suggest structural complexity can yield diverse biological activities.

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological ActivityIC50 Values
N-(4-nitrophenyl)furan-2-carbohydrazonoyl chlorideContains furan and hydrazoneModerate antimicrobialNot specified
1,2,4-Oxadiazole-benzimidazole derivativesAntiproliferative effectsHigh cytotoxicity against MCF-715.63 µM
N-(2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl)-4-trifluoromethylbenzamideContains trifluoromethyl groupSignificant anticancer activityNot specified

Q & A

Q. What are the key considerations for synthesizing N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide with high purity?

Methodological Answer: The synthesis involves multi-step routes requiring precise control of reaction parameters:

  • Step 1: Formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acids under dehydrating conditions (e.g., using POCl₃ or DCC) .
  • Step 2: Coupling the oxadiazole-furan moiety to the quinazolinone-propanamide backbone via nucleophilic substitution or amidation .
  • Critical Conditions:
    • Temperature: Maintain 60–80°C during cyclization to avoid side reactions .
    • Solvent: Use polar aprotic solvents (DMF, DMSO) for coupling steps .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) to isolate the final compound .
Synthesis Optimization Parameters
Reaction Step
--------------------
Oxadiazole formation
Amidation

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm regiochemistry of the oxadiazole and quinazolinone moieties. For example, quinazolinone carbonyls appear at δ ~160–170 ppm in ¹³C NMR .
  • High-Performance Liquid Chromatography (HPLC):
    • Use C18 columns (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS):
    • ESI-HRMS validates molecular weight (e.g., [M+H]+ ion for C₂₅H₂₀N₆O₄: expected m/z 468.1542) .
Characterization Techniques
Technique
-----------------
¹H NMR
HPLC

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorescence-based assays .
    • Antimicrobial Screening: Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • In Vivo Models:
    • Anti-inflammatory: Formalin-induced rat paw edema model; measure reduction in swelling at 50–100 mg/kg doses .
Biological Screening Workflow
Assay Type
---------------------
Kinase Inhibition
In Vivo Anti-inflammatory

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Reproducibility Checks:
    • Validate purity (>99% via HPLC) and stereochemistry (X-ray crystallography) to exclude batch variability .
  • Assay Condition Optimization:
    • Adjust pH (e.g., 7.4 for physiological relevance) or serum concentration in cell-based assays .
  • Structural Analog Comparison:
    • Test derivatives with modified substituents (e.g., methoxy vs. nitro groups on the phenyl ring) to isolate activity drivers .
Case Study: Anti-Exudative Activity Discrepancies
Issue
-----------------------
Variable IC₅₀ values

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to simulate binding to quinazolinone-sensitive targets (e.g., dihydrofolate reductase). Key interactions: hydrogen bonds with oxadiazole oxygen and quinazolinone NH .
  • Molecular Dynamics (MD) Simulations:
    • Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Metrics: RMSD < 2 Å indicates stable binding .
Computational Workflow
Step
----------------------
Docking
MD Simulation

Q. What methodologies optimize the structure-activity relationship (SAR) of derivatives?

Methodological Answer:

  • Systematic Substituent Variation:
    • Replace the furan-2-yl group with thiophene or pyridine to assess electronic effects on oxadiazole reactivity .
    • Modify the quinazolinone 4-oxo group to a thione for enhanced hydrogen bonding .
  • Biological Testing Cascade:
    • Prioritize derivatives with >50% inhibition in primary screens for secondary assays (e.g., pharmacokinetics in Sprague-Dawley rats) .
SAR Optimization Example
Derivative Modification
-------------------------------
Furan → Thiophene
4-Oxo → 4-Thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.